N-acetyl-2-(4-acetylphenyl)imino-6-methoxychromene-3-carboxamide

Description

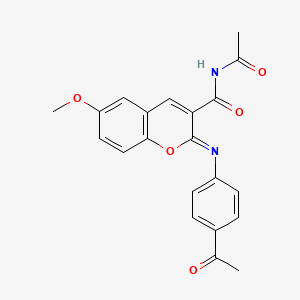

N-acetyl-2-(4-acetylphenyl)imino-6-methoxychromene-3-carboxamide is a synthetic chromene-derived compound characterized by a benzopyran core with functional modifications at the 2-, 3-, and 6-positions. Its structure includes:

- 6-methoxy group: Enhances electron density on the aromatic system.

- 3-carboxamide moiety: Provides polarity and possible biological interaction sites.

Properties

IUPAC Name |

N-acetyl-2-(4-acetylphenyl)imino-6-methoxychromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O5/c1-12(24)14-4-6-16(7-5-14)23-21-18(20(26)22-13(2)25)11-15-10-17(27-3)8-9-19(15)28-21/h4-11H,1-3H3,(H,22,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGVQOAMFGNGDNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N=C2C(=CC3=C(O2)C=CC(=C3)OC)C(=O)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-acetyl-2-(4-acetylphenyl)imino-6-methoxychromene-3-carboxamide is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

- Molecular Formula : C18H17N3O4

- Molecular Weight : 341.35 g/mol

- Chemical Structure : The chromene core is modified by an acetyl group and a methoxy group, contributing to its biological activity.

Research indicates that this compound exhibits several mechanisms of action:

- Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which are crucial in mitigating oxidative stress-related diseases.

- Anti-inflammatory Effects : Studies have shown that it can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory disorders.

- Anticancer Properties : Preliminary studies indicate that this compound may induce apoptosis in cancer cell lines, highlighting its potential as a chemotherapeutic agent.

Biological Activity Data

The following table summarizes the biological activities observed in various studies:

Case Studies

Several studies have investigated the biological activity of this compound:

- Study on Antioxidant Activity : A study evaluated the antioxidant capacity using DPPH and ABTS assays, demonstrating a strong ability to neutralize free radicals, which is critical for preventing cellular damage.

- Anti-inflammatory Study : In vitro experiments showed that the compound significantly reduced the secretion of pro-inflammatory cytokines in macrophage cultures stimulated with lipopolysaccharide (LPS). This suggests its potential application in treating chronic inflammatory diseases.

- Anticancer Research : A recent investigation into its anticancer properties revealed that treatment with this compound led to a dose-dependent decrease in cell viability in MCF-7 breast cancer cells, accompanied by increased markers of apoptosis.

Comparison with Similar Compounds

Key Analog: N-acetyl-6-chloro-2-(4-methylphenyl)imino-chromene-3-carboxamide

This analog shares the chromene-carboxamide backbone but differs in substituents:

Mechanistic Implications from Related Compounds

- 4-Acetylphenyl Phosphate in Enzymatic Studies : The 4-acetylphenyl group in the target compound resembles substrates like 4-acetylphenyl phosphate, which participates in enzymatic reactions (e.g., Cdc25A phosphatase) via general acid-base catalysis . This suggests the acetyl group in the target compound could facilitate interactions with catalytic residues in enzymes.

- Methoxy vs. Chloro Effects : The methoxy group’s electron-donating nature may stabilize transition states in aromatic electrophilic substitution, whereas the chloro group in the analog could enhance electrophilicity at adjacent positions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.